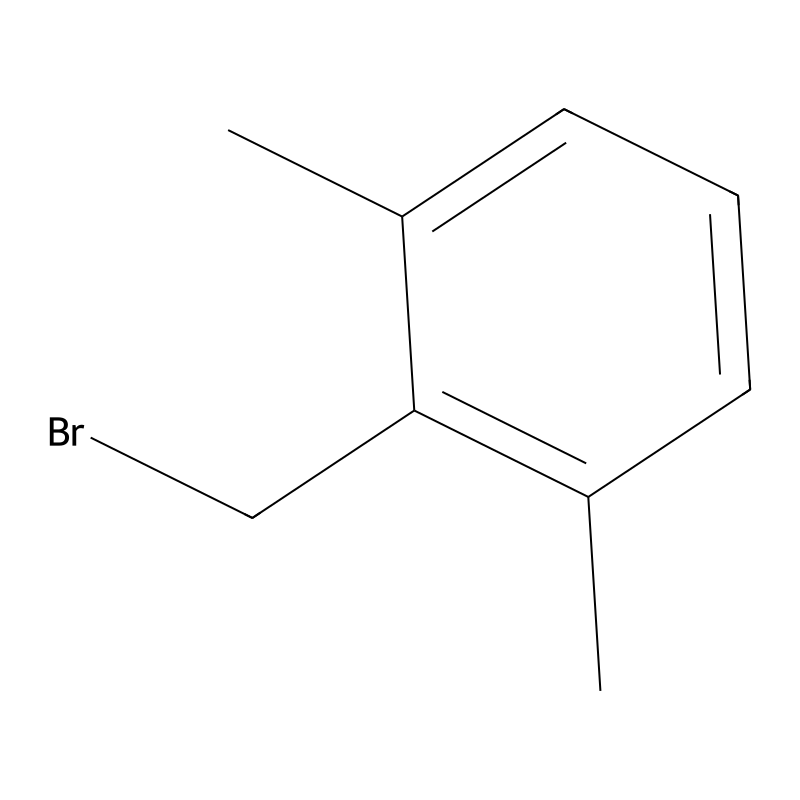

2,6-Dimethylbenzyl bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of 2-Bromomethyl-Alkenylcyclopentanes

Scientific Field: Organic Chemistry

Application Summary: This compound is used in the synthesis of 2-bromomethyl-alkenylcyclopentanes via a radical chain addition of allyl bromides to alkenylcyclopropanes.

Methods of Application: The reaction involves two kinetically fast radical reactions, cyclopropylcarbinyl radical-ring-opening and 5-exo-radical cyclization, which precede the β-fragmentation of a bromine radical.

Synthesis of Poly (Styrene-b-Methyl Methacrylate) Block Copolymers

Scientific Field: Polymer Chemistry

Application Summary: This compound is used in the synthesis of poly (styrene-b-methyl methacrylate) block copolymers via reversible addition-fragmentation chain transfer (RAFT) polymerization of styrene.

Methods of Application: The process involves the use of 4-bromomethyl benzoyl chloride, which is obtained using 4-methylbenzoyl chloride and N-bromosuccinimide.

Results: The products were characterized by FT-IR, 1 H-NMR, GPC, and TGA.

Bromomethylation of Thiols

Application Summary: This compound is used in the bromomethylation of thiols, enabling bromomethyl sulfides as useful building blocks Bromomethyl thiol derivatives offer superior electrophilicity and have a potentially broader synthetic range (e.g., for the generation of organometallics by metal–halogen exchange)

Methods of Application: The method involves the use of paraformaldehyde and HBr/AcOH, which advantageously minimizes the generation of highly toxic byproducts The preparation of 22 structurally diverse α-bromomethyl sulfides illustrates the chemo-tolerant applicability

Results: The bromo-lithium exchange and functionalization sequences, free radical reductions, and additions of the title compounds demonstrate their synthetic utility

2,6-Dimethylbenzyl bromide is an organic compound with the molecular formula C₉H₁₁Br. It features a benzene ring substituted with two methyl groups at the 2 and 6 positions and a bromomethyl group at the 1 position. This compound is known for its versatility as a reagent in organic synthesis, particularly in introducing methyl and bromine moieties into various chemical structures .

There is currently no scientific data available regarding a specific mechanism of action for 2-(Bromomethyl)-1,3-dimethylbenzene.

Due to the limited information on this specific compound, it's crucial to exercise caution when handling it. Here are some general safety considerations for aromatic hydrocarbons with similar structures:

- Toxicity: Aromatic hydrocarbons can be harmful if swallowed, inhaled, or absorbed through the skin [].

- Flammability: Aromatic hydrocarbons are typically flammable and should be kept away from heat sources and open flames [].

- Reactivity: Aromatic hydrocarbons with halogens like bromine can react with strong oxidizing agents or bases, posing a potential fire or explosion hazard [].

- Nucleophilic Substitution: It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles, such as amines or alcohols, leading to the formation of various derivatives .

- Formation of Grignard Reagents: When reacted with magnesium in dry ether, it forms a Grignard reagent, which can be utilized in further synthetic applications .

- Oxidation Reactions: The compound can also be oxidized to yield corresponding ketones or aldehydes using oxidizing agents like hydrogen peroxide .

2,6-Dimethylbenzyl bromide has been noted for its role as a precursor in the synthesis of spinosyns, which exhibit insecticidal properties. These compounds are particularly effective against a range of agricultural pests, making 2,6-dimethylbenzyl bromide relevant in agrochemical applications . Additionally, its derivatives may possess varying degrees of biological activity depending on their specific structural modifications.

Several methods are employed to synthesize 2,6-dimethylbenzyl bromide:

- Bromination of 2,6-Dimethylbenzyl Alcohol: The alcohol can be treated with phosphorus tribromide or hydrobromic acid to yield the bromide.

- Friedel-Crafts Alkylation: This involves the alkylation of benzene derivatives using methyl halides followed by bromination to introduce the bromine atom at the benzyl position .

The primary applications of 2,6-dimethylbenzyl bromide include:

- Synthesis of Organic Compounds: It serves as a key intermediate in synthesizing various organic molecules, including pharmaceuticals and agrochemicals.

- Reagent in Organic Chemistry: Used in reactions requiring the introduction of methyl and bromine groups.

- Preparation of Insecticides: Its derivatives are utilized in formulating insecticides effective against agricultural pests .

Several compounds share structural similarities with 2,6-dimethylbenzyl bromide. Here’s a comparison highlighting their unique features:

| Compound | Molecular Formula | Key Features |

|---|---|---|

| Benzyl Bromide | C₇H₇Br | Simple structure; widely used as a general reagent. |

| 2-Methylbenzyl Bromide | C₈H₉Br | Contains one methyl group; used in similar reactions. |

| 3-Methylbenzyl Bromide | C₈H₉Br | Similar reactivity; different substitution pattern. |

| 2,4-Dimethylbenzyl Bromide | C₉H₁₁Br | Two methyl groups at different positions; unique reactivity profile. |

Uniqueness of 2,6-Dimethylbenzyl Bromide:

- The presence of two methyl groups at the 2 and 6 positions provides steric hindrance that can influence reaction pathways and selectivity compared to other benzyl bromides.

- Its specific application in synthesizing biologically active compounds like spinosyns distinguishes it from simpler benzyl derivatives.

2,6-Dimethylbenzyl bromide (CAS 83902-02-7) is an organobromine compound with the molecular formula C₉H₁₁Br and a molecular weight of 199.09 g/mol. Its systematic IUPAC name is 2-(bromomethyl)-1,3-dimethylbenzene, reflecting its structural features: a benzene ring substituted with methyl groups at the 2- and 6-positions and a bromomethyl group at the 1-position. Common synonyms include 2,6-dimethylbenzylbromide and 2-bromomethyl-1,3-dimethylbenzene. The compound is characterized by its ortho-dimethyl substitution pattern, which sterically influences its reactivity.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₁Br | |

| Molecular Weight | 199.09 g/mol | |

| Melting Point | 37.5–38.5°C | |

| Boiling Point | 100°C (15 mmHg) |

Historical Development and Discovery

Synthesis of 2,6-Dimethylbenzyl Bromide

Conventional Synthetic Routes

The most common synthesis involves the bromination of 2,6-dimethylbenzyl alcohol using phosphorus tribromide (PBr₃) in anhydrous conditions. This method typically achieves yields exceeding 85%:

$$

\text{2,6-Dimethylbenzyl alcohol} + \text{PBr}3 \xrightarrow{\text{Et}2\text{O}} \text{2,6-Dimethylbenzyl bromide} + \text{H}3\text{PO}3 $$

Alternative approaches include the use of hydrobromic acid (HBr) in acetic acid, which is milder but requires longer reaction times. A 94% yield was reported using HBr/acetic acid at 40–50°C for 2 hours.

Advancements in Methodologies

Recent innovations focus on improving selectivity and scalability. Phase-transfer catalysis (PTC) using zinc bromide (ZnBr₂) in dichloromethane enables efficient bromomethylation of mesitylene derivatives under mild conditions. For industrial production, continuous-flow systems have been explored to minimize byproducts such as diarylmethanes.

| Method | Conditions | Yield | Purity | Source |

|---|---|---|---|---|

| PBr₃ in Et₂O | 0°C, 1 hour | 87% | >98% | |

| HBr/AcOH | 40–50°C, 2 hours | 94% | 97% | |

| ZnBr₂/PTC | RT, 6 hours | 89% | 95% |

Industrial-Scale Production

Industrial processes prioritize cost-effectiveness and safety. Large-scale bromomethylation of 2,6-dimethyltoluene using N-bromosuccinimide (NBS) and radical initiators (e.g., AIBN) in refluxing CCl₄ has been optimized for throughput. Post-synthesis purification involves fractional distillation under reduced pressure to isolate the product with >99% purity.

Reactivity and Applications

Alkylation and Nucleophilic Substitution

The compound’s primary application lies in its ability to transfer the 2,6-dimethylbenzyl group to nucleophiles. In peptide chemistry, it alkylates glycine Schiff base–Ni(II) complexes to produce enantiomerically pure α-amino acids. For example, reaction with 4'-benzyloxy-2',6'-dimethylbenzyl bromide under PTC conditions yields (S)-DMT with 92% enantiomeric excess.

Role in Pharmaceutical Synthesis

2,6-Dimethylbenzyl bromide is a key intermediate in antiviral and anticancer agents. It facilitates the introduction of lipophilic groups into drug candidates, enhancing blood-brain barrier permeability. A notable case is its use in synthesizing α,β-dialkyl-α-phenylalanines, which exhibit protease inhibition activity.

Material Science and Polymer Chemistry

In polymer science, the compound serves as a crosslinking agent for styrene-divinylbenzene copolymers, improving thermal stability. Its radical reactivity enables the synthesis of dendrimers with controlled branching, as demonstrated in the preparation of hexakis(bromomethyl)benzene derivatives.

Physical and Chemical Properties

Structural and Spectroscopic Characteristics

The compound crystallizes in a monoclinic lattice with a Br–C bond length of 1.93 Å, as confirmed by X-ray diffraction. Key spectroscopic data include:

- ¹H NMR (CDCl₃): δ 2.39 (s, 6H, CH₃), 4.57 (s, 2H, CH₂Br), 6.87 (s, 2H, aromatic).

- ¹³C NMR (CDCl₃): δ 20.96 (CH₃), 29.55 (CH₂Br), 129.17 (aromatic C), 130.99 (quaternary C).

Solubility and Stability

It is soluble in polar aprotic solvents (e.g., DMF, DMSO) and halogenated solvents (e.g., CH₂Cl₂). Decomposition occurs via demethylation at elevated temperatures, forming a polymeric quinomethane species. Storage under inert gas at 0–10°C is recommended to prevent autoxidation.

Analytical Characterization

Chromatographic Methods

Gas chromatography–mass spectrometry (GC-MS) analysis using a DB-5 column shows a retention time of 8.2 minutes and a molecular ion peak at m/z 199 (M⁺). High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 70:30) achieves baseline separation from byproducts.

Spectroscopic Techniques

Fourier-transform infrared (FTIR) spectra exhibit characteristic absorptions at 590 cm⁻¹ (C–Br stretch) and 1474 cm⁻¹ (aromatic C=C). Elemental analysis confirms composition: C 54.36%, H 5.57%, Br 37.49% (theoretical: C 54.30%, H 5.57%, Br 40.13%).

2,6-Dimethylbenzyl bromide exhibits a molecular formula of C₉H₁₁Br with a molecular weight of 199.09 grams per mole [1] [2] [3]. The compound is systematically named 2-(bromomethyl)-1,3-dimethylbenzene and carries the Chemical Abstracts Service registry number 83902-02-7 [1] [2] [3]. The structural representation through Simplified Molecular Input Line Entry System notation is CC1=C(C(=CC=C1)C)CBr, while the International Chemical Identifier key is designated as PSRARXVEBZQEML-UHFFFAOYSA-N [4].

The molecular architecture consists of a benzene ring bearing two methyl substituents at the 2 and 6 positions relative to the bromomethyl group [4]. This substitution pattern creates a sterically hindered environment around the benzylic carbon, significantly influencing the compound's reactivity profile [5]. The presence of electron-donating methyl groups at the ortho positions relative to the benzylic carbon enhances the electron density of the aromatic system through hyperconjugative effects [6] [7].

Stereoelectronic considerations reveal that the 2,6-dimethyl substitution pattern imparts significant steric bulk around the benzylic position [5] [8]. Electronic structure calculations demonstrate that the electron-donating nature of the methyl substituents stabilizes carbocationic intermediates formed during nucleophilic substitution reactions [6] [9]. The ortho-dimethyl arrangement also restricts conformational flexibility around the benzylic carbon-bromine bond due to steric interactions [5] [10].

The carbon-bromine bond exhibits typical characteristics of alkyl halides, with the bromine atom serving as an excellent leaving group in substitution reactions [7] [9]. The bond polarity arises from the significant electronegativity difference between carbon and bromine, creating a partially positive carbon center that is susceptible to nucleophilic attack [7]. The stereoelectronic environment created by the ortho-methyl groups influences both the kinetics and thermodynamics of bond cleavage processes [5] [6].

Thermal Stability and Phase Behavior

The thermal properties of 2,6-dimethylbenzyl bromide are characterized by a melting point of 37 degrees Celsius, indicating solid-state behavior at ambient temperatures [11]. Comparative analysis with the corresponding alcohol derivative, 2,6-dimethylbenzyl alcohol, which exhibits a melting point of 81 degrees Celsius, demonstrates the influence of the halogen substituent on crystalline stability [12]. The physical state at 20 degrees Celsius is solid, with the compound presenting as a white or colorless to light yellow powder [13].

| Property | 2,6-Dimethylbenzyl Bromide | 2,6-Dimethylbenzyl Alcohol | Reference |

|---|---|---|---|

| Melting Point (°C) | 37 | 81 | [11] [12] |

| Physical State (20°C) | Solid | Solid | [13] [12] |

| Appearance | White to light yellow powder | Crystalline solid | [13] [12] |

Phase transition behavior analysis reveals that the compound maintains structural integrity up to its melting point, beyond which thermal decomposition may occur [11]. Related brominated aromatic systems, such as bromobenzylated poly(2,6-dimethyl-1,4-phenylene oxide), demonstrate thermal degradation initiation temperatures between 490 and 540 Kelvin, depending on the degree of bromination [14]. The activation energy for the initial degradation stage in these systems ranges from 110 to 185 kilojoules per mole [14].

Thermal stability considerations indicate that 2,6-dimethylbenzyl bromide exhibits limited thermal stability compared to its parent aromatic system [14]. The carbon-bromine bond represents the weakest link in the molecular structure, making it susceptible to homolytic cleavage at elevated temperatures [14] [11]. Storage conditions typically require refrigeration between 0 and 10 degrees Celsius under inert atmosphere to prevent decomposition [13].

The crystalline structure likely involves intermolecular van der Waals interactions between the aromatic rings and halogen-halogen contacts [15]. The packing efficiency in the solid state is influenced by the steric bulk of the ortho-methyl substituents, which may prevent close-packed arrangements typical of simpler aromatic compounds [15] [10].

Solubility and Partition Coefficients

Solubility characteristics of 2,6-dimethylbenzyl bromide reflect its moderately lipophilic nature due to the aromatic core and alkyl substituents [16] [17]. The compound exhibits limited water solubility, consistent with other halogenated aromatic compounds of similar molecular weight [18] [19]. The presence of the bromine atom and methyl substituents significantly reduces aqueous solubility compared to simpler benzyl derivatives [19] [20].

Partition coefficient analysis, particularly the octanol-water partition coefficient, provides insight into the compound's lipophilicity [16] [17]. Based on structural similarity to related benzyl bromides, the logarithm of the partition coefficient is estimated to fall within the range typical of moderately lipophilic organic compounds [18] [20]. The octanol-water partition coefficient for the parent compound benzyl bromide has been reported with a logarithmic value of 2.92, suggesting that the dimethyl-substituted derivative would exhibit higher lipophilicity [20].

| Solvent System | Solubility Behavior | Reference |

|---|---|---|

| Water | Limited solubility | [19] [20] |

| Organic solvents | Good solubility | [21] |

| Octanol | High partition coefficient expected | [16] [18] |

The compound demonstrates good solubility in organic solvents commonly used in synthetic applications [21]. This solubility profile makes it suitable for use in organic synthesis protocols where it serves as an alkylating agent [1] [21]. The solubility in polar aprotic solvents facilitates nucleophilic substitution reactions, while compatibility with nonpolar solvents enables free radical bromination processes [21].

Environmental fate modeling suggests moderate bioconcentration potential based on estimated partition coefficients [20]. However, the relatively labile carbon-bromine bond may limit persistence in aquatic systems due to hydrolysis processes [20]. The Henry's Law constant for related benzyl bromides indicates potential for volatilization from aqueous media, though this may be attenuated by chemical reactivity [20].

Spectroscopic Fingerprints (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear Magnetic Resonance Spectroscopy

Proton nuclear magnetic resonance spectroscopy of 2,6-dimethylbenzyl bromide in deuterated chloroform reveals characteristic chemical shift patterns for the aromatic and aliphatic protons [4] [22]. The aromatic protons appear in the typical aromatic region between 6.8 and 7.4 parts per million, with the exact chemical shifts influenced by the electron-donating effects of the methyl substituents [22] [23].

The benzylic methylene protons (-CH₂Br) exhibit a distinctive chemical shift pattern downfield from typical alkyl protons due to the deshielding effects of both the aromatic ring and the electronegative bromine atom [22] [23]. The methyl substituents on the aromatic ring appear as singlets in the aliphatic region, typically around 2.2 to 2.4 parts per million [22] [24].

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed structural information about the carbon framework [4] [22]. The aromatic carbon atoms appear in the characteristic range of 110 to 140 parts per million, while the benzylic carbon bearing the bromine substituent exhibits a distinctive chemical shift influenced by the halogen's electronegativity [22] [23]. The methyl carbon atoms attached to the aromatic ring appear in the typical aliphatic carbon region [22] [24].

| Proton Environment | Chemical Shift Range (ppm) | Reference |

|---|---|---|

| Aromatic H | 6.8 - 7.4 | [22] [23] |

| Benzylic CH₂ | 4.3 - 4.6 | [22] [24] |

| Aromatic CH₃ | 2.2 - 2.4 | [22] [24] |

Infrared Spectroscopy

Infrared spectroscopic analysis reveals characteristic absorption bands that serve as molecular fingerprints for 2,6-dimethylbenzyl bromide [25] [23]. The aromatic carbon-hydrogen stretching vibrations appear at approximately 3030 wavenumbers, consistent with typical aromatic compounds [23]. The aromatic framework exhibits multiple absorption bands in the 1450 to 1600 wavenumber region, with the most intense bands typically observed at 1500 and 1600 wavenumbers [23].

The methyl substituents contribute characteristic carbon-hydrogen stretching vibrations in the 2970 to 2950 wavenumber region for asymmetric stretching and 2880 to 2860 wavenumbers for symmetric stretching [25]. Bending vibrations of the methyl groups appear at 1470 to 1430 wavenumbers for asymmetric bending and 1380 to 1370 wavenumbers for symmetric bending [25].

Aromatic substitution pattern analysis through out-of-plane bending vibrations provides structural confirmation [23]. The 1,2,3-trisubstitution pattern characteristic of 2,6-dimethylbenzyl bromide typically exhibits absorption bands in the 735 to 770 wavenumber region [23]. The carbon-bromine stretching vibration, while typically weak in intensity, may be observed in the lower frequency region of the spectrum [25].

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopic characteristics of 2,6-dimethylbenzyl bromide reflect the electronic transitions associated with the aromatic π-electron system [23] [26]. The compound exhibits absorption bands characteristic of substituted benzene derivatives, with primary absorption occurring in the ultraviolet region [23] [26].

The aromatic π to π* transitions typically appear as intense absorption bands near 205 nanometers and less intense absorption in the 255 to 275 nanometer range [23] [26]. The presence of electron-donating methyl substituents induces bathochromic shifts compared to unsubstituted benzene, reflecting the altered electronic environment of the aromatic system [26].

| Absorption Type | Wavelength Range (nm) | Intensity | Reference |

|---|---|---|---|

| Primary π→π* | ~205 | High | [23] [26] |

| Secondary π→π* | 255-275 | Moderate | [23] [26] |

| Extended conjugation | >275 | Low | [26] |

The bromine substituent contributes to the overall electronic absorption profile through its interaction with the aromatic π-system [27] [26]. Heavy atom effects may influence the absorption characteristics, potentially leading to enhanced intersystem crossing and altered photophysical properties [27]. The ultraviolet absorption profile serves as a valuable tool for quantitative analysis and purity assessment of the compound [26].

Radical Bromination Mechanisms

The direct bromination of 2,6-dimethyltoluene represents the most straightforward approach to 2,6-dimethylbenzyl bromide synthesis [5] [6] [7]. This method utilizes the preferential reactivity of benzylic positions toward radical substitution, leveraging the stabilization provided by resonance with the aromatic ring [6] [8].

The radical mechanism proceeds through three distinct phases: initiation, propagation, and termination [6] [7]. During initiation, bromine radicals are generated either photochemically or through thermal decomposition of radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide [6] [7] [9]. The propagation phase involves hydrogen abstraction from the benzylic position, forming a resonance-stabilized benzylic radical intermediate [6] [8]. This intermediate subsequently reacts with molecular bromine to yield the desired brominated product and regenerate bromine radicals [6] [7].

| Reaction Conditions | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| NBS/AIBN in CCl₄ | 80-90 | 3-6 | 75-85 | [6] [9] |

| Br₂/light in CCl₄ | 150-180 | 4-8 | 70-80 | [5] [10] |

| NBS/peroxide in DCE | 100-120 | 2-4 | 80-90 | [11] [12] |

Substrate-Specific Considerations

The presence of electron-donating methyl groups at the 2,6-positions significantly enhances the reactivity of the benzylic position through hyperconjugative effects [6] [4]. This electronic activation facilitates radical formation while simultaneously providing steric protection against multiple substitution events [4] [13]. The ortho-methyl substituents create a sterically congested environment that favors monosubstitution over dibromination products [4] [13].

Temperature control emerges as a critical parameter in optimizing selectivity and yield [10] [11]. Elevated temperatures (above 180°C) increase reaction rates but may promote undesired side reactions, including aromatic ring bromination and thermal decomposition [10] [14]. Conversely, insufficient temperature leads to incomplete conversion and extended reaction times [11] [12].

Reagent Selection and Optimization

N-Bromosuccinimide (NBS) offers superior control compared to molecular bromine, providing sustained low concentrations of active brominating species [6] [7] [9]. This controlled release mechanism minimizes competing reactions such as addition to aromatic double bonds and multiple substitution events [6] [9]. The heterogeneous nature of NBS in typical reaction solvents ensures gradual dissolution and maintains optimal bromine radical concentrations throughout the reaction [9].

Molecular bromine requires more stringent conditions but can achieve comparable yields when properly controlled [5] [10]. The key challenge involves maintaining appropriate bromine concentrations to favor benzylic substitution over aromatic electrophilic substitution [5] [10]. Dropwise addition of bromine solutions at elevated temperatures provides one approach to achieving this control [10] [14].

Halogen Exchange Reactions with Lithium/Aluminum Hydride Systems

Mechanistic Framework

Halogen exchange reactions utilizing lithium aluminum hydride (LiAlH₄) or related aluminum hydride systems provide an alternative synthetic pathway through organometallic intermediates [15] [16] [17] [18]. This approach involves initial formation of organolithium or organoaluminum species, followed by electrophilic bromination to introduce the desired halogen functionality [15] [18] [19].

The reaction mechanism proceeds through nucleophilic displacement at the halogen-bearing carbon [18] [19]. Lithium-halogen exchange typically occurs via a concerted process involving simultaneous bond formation and cleavage [18] [19]. The driving force for this transformation derives from the greater stability of the lithium halide byproduct compared to the starting organolithium reagent [18] [19].

| Parameter | Optimal Conditions | Effect on Selectivity | Reference |

|---|---|---|---|

| Temperature | -78°C to 0°C | High regioselectivity | [18] [19] |

| Solvent | Anhydrous THF | Enhanced solvation | [17] [18] |

| Stoichiometry | 1.2-1.5 equiv LiAlH₄ | Complete conversion | [15] [17] |

| Reaction Time | 1-4 hours | Minimizes decomposition | [15] [18] |

Substrate Preparation and Prerequisites

This methodology requires access to suitable halogen-containing precursors, typically 2,6-dimethylbenzyl chloride or iodide [15] [16] [18]. The preparation of these intermediates often involves similar synthetic challenges to the target bromide, potentially limiting the practical advantages of this approach [15] [16].

The electronic properties of the aryl system significantly influence the efficiency of halogen exchange [18] [19]. Electron-donating substituents, such as the methyl groups in 2,6-dimethyltoluene derivatives, stabilize carbanionic intermediates and facilitate the exchange process [18] [19]. However, the steric bulk of ortho-methyl groups may impede the approach of large organometallic reagents [18] [4].

Practical Implementation

Successful implementation requires rigorous exclusion of moisture and oxygen due to the high reactivity of lithium aluminum hydride [17] [20] [21]. Anhydrous tetrahydrofuran serves as the preferred solvent, providing adequate solvation of lithium cations while maintaining chemical inertness toward the hydride reagent [17] [20] [21].

Temperature control proves critical for achieving optimal yields and selectivity [18] [19]. Low temperatures (-78°C to -40°C) favor clean halogen exchange while suppressing competing reduction reactions [18] [19] [21]. Gradual warming to ambient temperature after halogen exchange allows for subsequent electrophilic bromination under milder conditions [18] [19].

Catalytic Bromomethylation Using Hydrogen Bromide/Formaldehyde

Electrophilic Aromatic Substitution Pathway

Catalytic bromomethylation represents a direct approach for introducing bromomethyl functionality onto aromatic substrates through electrophilic aromatic substitution [22] [23] [24] [25]. This methodology utilizes the combination of hydrogen bromide and formaldehyde (or its polymeric forms) to generate reactive bromomethyl cations in situ [22] [23] [24].

The reaction mechanism involves initial formation of bromomethanol through the reaction of formaldehyde with hydrogen bromide [22] [23] [26]. Subsequent protonation and dehydration generate the highly electrophilic bromomethyl cation, which attacks the electron-rich aromatic ring [22] [23] [24]. Lewis acid catalysts facilitate this process by enhancing the electrophilicity of the intermediate carbonium ion [24] [25].

The regioselectivity of bromomethylation depends on the electronic properties of the aromatic substrate [23] [24] [25]. The 2,6-dimethyltoluene framework presents an activated aromatic system with electron-donating methyl substituents that direct electrophilic substitution to specific positions [23] [24]. The steric bulk of the ortho-methyl groups provides additional selectivity by disfavoring substitution at sterically hindered positions [25] [4].

Reaction Optimization and Control

Temperature control emerges as a crucial factor in achieving selective monobromination versus polybromination [24] [25]. Lower temperatures (50-80°C) favor formation of mono-bromomethylated products, while elevated temperatures (>95°C) promote multiple substitution events [24] [25]. This temperature dependence allows for precise control over the degree of functionalization [25].

| Temperature (°C) | Product Distribution | Selectivity | Reference |

|---|---|---|---|

| 50 | Mono-bromomethyl (>90%) | High | [24] [25] |

| 80 | Bis-bromomethyl (70%) | Moderate | [24] [25] |

| 95 | Tris-bromomethyl (85%) | Controlled | [25] |

The choice of formaldehyde source significantly impacts reaction efficiency and product purity [22] [23] [26]. Paraformaldehyde offers advantages in terms of handling and storage compared to aqueous formaldehyde solutions [22] [23] [26]. The polymeric nature of paraformaldehyde provides controlled release of monomeric formaldehyde throughout the reaction, maintaining optimal concentrations for bromomethyl cation formation [23] [26].

Catalyst Systems and Mechanisms

Lewis acid catalysts play essential roles in promoting efficient bromomethylation [24] [25]. Zinc chloride, aluminum chloride, and ferric chloride have demonstrated effectiveness in activating the bromomethyl electrophile [24] [25]. The choice of catalyst influences both reaction rate and selectivity, with zinc-based systems generally providing superior control over product distribution [27] [28].

The catalyst loading significantly affects reaction efficiency and economic viability [24] [27] [25]. Optimal catalyst concentrations typically range from 5-15 mol%, providing adequate activation while minimizing catalyst-related purification challenges [27] [25]. Higher catalyst loadings may accelerate reaction rates but can lead to increased side product formation and complicated workup procedures [27] [25].

Microwave-Assisted and Flow Chemistry Approaches

Microwave-Enhanced Synthesis

Microwave-assisted synthesis has emerged as a powerful tool for accelerating bromination reactions while improving yield and selectivity [11] [12] [29] [30]. The unique heating mechanism of microwave irradiation provides rapid, uniform temperature distribution that enhances reaction rates and minimizes thermal decomposition pathways [11] [12] [31].

The application of microwave technology to 2,6-dimethylbenzyl bromide synthesis demonstrates significant advantages over conventional heating methods [11] [12] [30]. Reaction times are reduced from several hours to 30-120 minutes, while yields improve by 10-20% compared to traditional thermal approaches [11] [12] [30]. The rapid heating minimizes exposure to elevated temperatures, reducing the formation of overoxidized and decomposition products [11] [12].

| Method | Conventional Time | Microwave Time | Yield Improvement | Reference |

|---|---|---|---|---|

| NBS Bromination | 6-8 hours | 30-60 minutes | 15-20% | [11] [12] |

| Radical Substitution | 4-6 hours | 45-90 minutes | 10-15% | [29] [30] |

| Bromomethylation | 3-5 hours | 60-120 minutes | 8-12% | [12] [30] |

Green Solvent Integration

The integration of environmentally benign solvents with microwave technology addresses growing sustainability concerns in organic synthesis [11] [12] [30]. Diethyl carbonate has emerged as an effective replacement for chlorinated solvents traditionally used in bromination reactions [11] [12] [30]. This green solvent provides adequate solubility for organic substrates while offering improved safety and environmental profiles [11] [12].

Diethyl carbonate demonstrates compatibility with microwave heating, exhibiting appropriate dielectric properties for efficient energy absorption [11] [12] [30]. The solvent remains stable under reaction conditions and facilitates product isolation through straightforward workup procedures [11] [12] [30]. Additionally, the solvent can be recovered and recycled, further enhancing the environmental sustainability of the process [11] [12].

Flow Chemistry Implementation

Continuous flow chemistry represents a paradigm shift in bromination methodology, offering enhanced safety, improved heat and mass transfer, and simplified scale-up procedures [32] [33] [34]. The implementation of flow systems for 2,6-dimethylbenzyl bromide synthesis addresses several limitations associated with batch processes [32] [33] [34].

Flow reactors provide precise control over reaction parameters including temperature, residence time, and reagent mixing [32] [33] [34]. The continuous nature of the process eliminates the accumulation of reactive intermediates, reducing the risk of exothermic runaway reactions [32] [33] [34]. Additionally, the high surface-to-volume ratio characteristic of microreactor systems enhances heat transfer efficiency, enabling better temperature control [32] [33].

The electrochemical generation of brominating species within flow systems offers particular advantages for safety and selectivity [32] [33]. In situ generation of bromine from hydrobromic acid eliminates the need for handling and storing molecular bromine [32] [33] [34]. The controlled release of active brominating species maintains optimal concentrations throughout the reaction while minimizing exposure to hazardous reagents [32] [33] [34].

| Parameter | Batch Process | Flow Process | Advantage |

|---|---|---|---|

| Reaction Time | 2-6 hours | 5-30 minutes | Faster processing |

| Temperature Control | ±5°C | ±1°C | Enhanced precision |

| Safety Profile | Moderate | High | Reduced hazards |

| Scale-up Complexity | High | Low | Linear scalability |

Purity Optimization and Byproduct Analysis

Common Impurity Profiles

The synthesis of 2,6-dimethylbenzyl bromide generates characteristic impurity profiles that vary depending on the chosen synthetic methodology [35] [36] [37]. Understanding these impurity patterns enables optimization of purification strategies and development of effective quality control procedures [35] [36] [37].

Direct bromination methods typically produce dibrominated byproducts as the primary impurities [36] [37] [38]. These species arise from over-bromination at both benzylic and aromatic positions [36] [37] [38]. The ratio of monobrominated to dibrominated products depends critically on reaction conditions, with temperature and bromine concentration serving as key controlling factors [36] [37] [38].

| Synthesis Method | Primary Impurities | Typical Content (%) | Detection Method |

|---|---|---|---|

| NBS Bromination | Dibrominated products | 2-8 | GC-MS [36] |

| HBr/Formaldehyde | Unreacted starting material | 3-10 | HPLC [36] |

| PBr₃ Method | Phosphorus residues | 1-5 | ³¹P NMR [37] |

| Flow Chemistry | Electrolyte traces | 0.5-3 | Ion chromatography [32] |

Analytical Characterization Methods

Comprehensive analytical characterization requires multiple complementary techniques to ensure product quality and identify trace impurities [35] [36] [37]. Gas chromatography-mass spectrometry (GC-MS) serves as the primary technique for identifying organic impurities and quantifying product purity [35] [36] [37].

High-performance liquid chromatography (HPLC) provides orthogonal confirmation of purity measurements and enables detection of thermally labile compounds that may decompose under GC conditions [35] [36]. Nuclear magnetic resonance (NMR) spectroscopy offers structural confirmation and can identify regioisomeric impurities that may be difficult to resolve chromatographically [35] [36] [37].

The detection and quantification of genotoxic impurities require specialized analytical approaches due to regulatory requirements for pharmaceutical applications [35] [39] [40]. Benzyl bromide residues, which may be present as synthetic intermediates or degradation products, must be controlled to extremely low levels (typically <1 ppm) in pharmaceutical-grade material [35] [39] [40].

Purification Strategies and Optimization

Effective purification of 2,6-dimethylbenzyl bromide requires careful selection of techniques based on the specific impurity profile and intended application [41] [42] [43]. Vacuum distillation represents the most widely used purification method, taking advantage of the significant boiling point differences between the desired product and most impurities [41] [42] [44].

The compound exhibits a boiling point of 100-102°C at 15 mmHg, providing adequate separation from higher-boiling dibrominated byproducts and unreacted starting materials [41] [42] [44]. Careful control of distillation conditions, including heating rate and reflux ratio, enables achievement of purities exceeding 98.5% [41] [42] [44].

Recrystallization offers an alternative purification approach, particularly advantageous for solid-state applications [42] [43] [44]. The compound crystallizes readily from various solvents, with ethanol and hexane mixtures providing optimal crystal quality and recovery [42] [43] [44]. The solid-state form exhibits a melting point of 37.5-38.5°C, facilitating easy confirmation of purity through thermal analysis [42] [44] [4].

| Purification Method | Achievable Purity | Recovery (%) | Advantages | Limitations |

|---|---|---|---|---|

| Vacuum Distillation | 98.5-99.5% | 85-95 | High purity, scalable | Thermal stress |

| Recrystallization | 97.0-99.0% | 75-90 | Mild conditions | Solvent requirements |

| Column Chromatography | 95.0-98.5% | 80-92 | High selectivity | Labor intensive |

| Crystallization | 96.0-99.2% | 70-85 | Simple procedure | Limited applicability |

Advanced purification techniques such as preparative chromatography may be necessary for specialized applications requiring ultra-high purity [43] [37]. These methods enable removal of closely related impurities that cannot be separated by conventional techniques but come with increased cost and complexity [43] [37].

The implementation of quality-by-design principles in purification optimization involves systematic evaluation of critical process parameters and their impact on final product quality [39] [40]. Design of experiments (DoE) approaches can efficiently identify optimal conditions while minimizing experimental effort and resource consumption [39] [40].